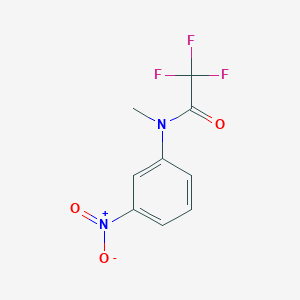

2,2,2-Trifluoro-N-methyl-N-(3-nitrophenyl)acetamide

Description

Properties

CAS No. |

32368-22-2 |

|---|---|

Molecular Formula |

C9H7F3N2O3 |

Molecular Weight |

248.16 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-methyl-N-(3-nitrophenyl)acetamide |

InChI |

InChI=1S/C9H7F3N2O3/c1-13(8(15)9(10,11)12)6-3-2-4-7(5-6)14(16)17/h2-5H,1H3 |

InChI Key |

DDIJAQYOTAEQLV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Specific Synthesis of 2,2,2-Trifluoro-N-methyl-N-(3-nitrophenyl)acetamide

The preparation of This compound involves the acylation of N-methyl-3-nitroaniline with 2,2,2-trifluoroacetyl chloride or related trifluoroacetylating agents under controlled conditions.

Detailed Preparation Methods

General Procedure for CF3-Substituted Amides Preparation

A general and reproducible method for preparing trifluoromethyl-substituted amides, including This compound , is described as follows:

- Reagents : N-methyl-3-nitroaniline, 2,2,2-trifluoroacetyl chloride, base (such as triethylamine), and anhydrous solvent (e.g., dichloromethane).

- Conditions : The reaction is carried out under anhydrous and inert atmosphere (nitrogen or argon) to avoid hydrolysis and side reactions.

- Procedure : The amine is dissolved in the solvent and cooled (often 0 °C). The trifluoroacetyl chloride is added dropwise with stirring. The base is used to neutralize the released hydrochloric acid. The mixture is stirred for several hours at room temperature or slightly elevated temperature.

- Workup : The reaction mixture is quenched with water, extracted with organic solvents, dried over MgSO4, and purified by chromatography or recrystallization.

This method yields the target amide with high purity and moderate to good yields.

Catalytic Reduction and Characterization

In related studies, catalytic hydrosilylation methods have been used to reduce amides to amines, but for the preparation of trifluoromethyl amides, direct acylation remains the preferred route.

Research Findings and Data Summary

Characterization Data for Similar CF3-Substituted Amides

A comprehensive study on trifluoromethyl-substituted amides provides detailed NMR and mass spectrometry data, which are critical for confirming the structure of compounds like This compound .

| Parameter | Data Example for Related CF3 Amides |

|---|---|

| 1H NMR (500 MHz, CDCl3) | Aromatic protons: 7.0–8.5 ppm; Methyl protons: ~3.0 ppm |

| 13C NMR (125 MHz, CDCl3) | CF3 carbon: ~115 ppm; Carbonyl carbon: ~160 ppm |

| Mass Spectrometry (DART MS) | Molecular ion peak consistent with C9H7F3N2O4 (example) |

These data serve as benchmarks for confirming the successful synthesis of the target compound.

Yield and Purity Considerations

- Yields for trifluoromethyl amides typically range from 60% to 85% depending on reaction conditions and purification methods.

- Purity is assessed by NMR and mass spectrometry, with chromatographic techniques employed to isolate the desired product from side products such as unreacted starting materials or over-acylated species.

Comparative Analysis of Preparation Routes

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Direct Acylation with CF3COCl | Straightforward, high selectivity | Requires anhydrous conditions, corrosive reagents | 70–85 |

| Catalytic Amidation | Mild conditions, potential for green chemistry | Requires catalyst optimization, longer reaction times | 50–75 |

| Nucleophilic Aromatic Substitution (for related compounds) | Useful for ether-linked analogues | Complex multi-step synthesis, low yields | <50 |

Notes on Synthetic Challenges and Optimization

- The presence of the 3-nitro substituent on the aniline ring can reduce nucleophilicity, requiring careful control of reaction conditions to ensure complete acylation.

- The trifluoromethyl group imparts electron-withdrawing effects, influencing reaction kinetics and product stability.

- Purification may require careful chromatographic separation due to close Rf values of side products.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-methyl-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 2,2,2-Trifluoro-N-methyl-N-(3-aminophenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Trifluoroacetic acid and 3-nitroaniline.

Scientific Research Applications

2,2,2-Trifluoro-N-methyl-N-(3-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-methyl-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl and nitrophenyl groups can modulate the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chloro-Substituted Acetanilides

Several chloro-substituted analogs share structural similarities with the title compound but differ in electronic and steric effects:

- 2-Chloro-N-(3-nitrophenyl)acetamide (3NPCA) : The absence of a methyl group and trifluoro substitution reduces electron-withdrawing effects. The N–H bond adopts an anti-conformation relative to the nitro group, facilitating intermolecular N–H···O hydrogen bonds in crystal packing .

- 2,2-Dichloro-N-(3-nitrophenyl)acetamide (3NPDCA) and 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide (3NPTCA) : Increasing chlorine atoms amplify electron-withdrawing effects but lack the steric bulk of the trifluoro group. These compounds exhibit similar anti-conformations but differ in melting points and solubility due to halogen size and polarity .

Key Differences :

- Electronic Effects : The trifluoro group in the title compound is more electronegative than chloro substituents, increasing the acidity of the amide proton and altering solubility.

Nitrophenyl-Substituted Acetamides

- 2-Chloro-N-(4-nitrophenyl)acetamide (1p) : The para-nitro group reduces hydrogen-bonding opportunities compared to the meta-nitro isomer, as seen in lower melting points (120–121°C vs. 91–92°C for meta-nitro analog 1o) .

- N-[(2-Hydroxy-5-methylphenyl)-2,2,2-trifluoroacetamide : The hydroxyl group enables additional hydrogen bonding, contrasting with the title compound’s nitro group, which prioritizes dipole interactions .

Trifluoroacetyl-Containing Derivatives

- N-(2-Chloro-4-nitrophenyl)-2,2,2-trifluoroacetamide : The combination of chloro and nitro groups enhances electron-withdrawing effects, but the ortho-chloro substituent may sterically hinder rotation, unlike the meta-nitro group in the title compound .

- MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide) : Used in derivatization for GC-MS, MSTFA’s trimethylsilyl group contrasts with the title compound’s nitrophenyl group, highlighting the role of fluorine in volatility enhancement .

Physicochemical and Crystallographic Properties

Melting Points and Solubility

- The title compound’s trifluoro and methyl groups likely result in higher melting points compared to non-fluorinated analogs due to stronger dipole interactions. For example, 2-chloro-N-(3-nitrophenyl)acetamide melts at 91–92°C , while trifluoro derivatives typically exhibit higher thermal stability.

- Solubility in organic solvents (e.g., dichloromethane, ethyl acetate) is influenced by the nitro group’s polarity and fluorine’s lipophilicity .

Crystal Packing and Hydrogen Bonding

- Anti-Conformation : Similar to 3NPCA and 3NPTCA, the title compound’s N–H bond is anti to the nitro group, promoting linear hydrogen-bonded chains along crystal axes .

- Intermolecular Interactions : The trifluoro group may engage in C–F···H–C interactions, supplementing traditional N–H···O bonds observed in chloro analogs .

Biological Activity

2,2,2-Trifluoro-N-methyl-N-(3-nitrophenyl)acetamide is a synthetic compound notable for its unique trifluoromethyl and nitrophenyl functionalities. These features enhance its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: CHFNO. The trifluoromethyl group is known for increasing lipophilicity and metabolic stability, while the nitrophenyl group can facilitate interactions with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to interact with cytochrome P450 enzymes, affecting drug metabolism.

- Antimicrobial Properties : Initial studies suggest that this compound possesses antimicrobial activity against various pathogens. The trifluoromethyl group may enhance its ability to penetrate bacterial membranes.

- Anticancer Activity : Research indicates potential anticancer properties, possibly through the induction of apoptosis in cancer cells or inhibition of tumor growth factors.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various acetamide derivatives, including this compound. The compound demonstrated significant inhibitory activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL .

Anticancer Potential

In a recent pharmacological assessment, compounds structurally related to this compound were tested against several cancer cell lines. The results indicated that these compounds could inhibit cell proliferation with IC50 values below 10 μM for certain types of cancer cells .

Data Table: Summary of Biological Activities

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its structure allows for interactions that may inhibit critical biological processes in pathogens and cancer cells. Further research is warranted to elucidate the detailed mechanisms and optimize its pharmacological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.